N-[1-(2-Methoxyethyl)piperidin-4-YL]cyclobutanecarboxamide
Description
Properties
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-17-10-9-15-7-5-12(6-8-15)14-13(16)11-3-2-4-11/h11-12H,2-10H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKKQZQSLMPRIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)C2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Methoxyethyl)piperidin-4-YL]cyclobutanecarboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of cyclization reactions involving appropriate starting materials.
Introduction of the Methoxyethyl Group: The methoxyethyl group is introduced via nucleophilic substitution reactions.
Attachment of the Cyclobutanecarboxamide Moiety: The final step involves the formation of the cyclobutanecarboxamide moiety through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Methoxyethyl)piperidin-4-YL]cyclobutanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Medicinal Chemistry
N-[1-(2-Methoxyethyl)piperidin-4-YL]cyclobutanecarboxamide is being investigated for its potential therapeutic effects, particularly in the treatment of various diseases. Some notable applications include:
- Anticancer Activity: Research indicates that compounds with similar structures may exhibit inhibitory effects on tumor cell proliferation. For instance, studies have shown that derivatives of piperidine can modulate pathways involved in cancer progression, suggesting that this compound could be explored for anticancer properties .
- Neuropharmacology: The compound's interaction with neurotransmitter systems makes it a candidate for studying neurodegenerative diseases. Its potential to influence dopaminergic pathways could be significant for conditions such as Parkinson's disease .
The biological activity of this compound has been assessed in various studies:
- Antimicrobial Properties: Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in the development of new antibiotics.
- Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes linked to disease processes, including those involved in inflammation and cancer metastasis .
Material Science
In addition to its biological applications, this compound is being explored for use in materials science:
- Polymer Chemistry: The compound can serve as a building block for synthesizing novel polymers with tailored properties for applications in coatings and drug delivery systems .
Case Study 1: Anticancer Mechanisms
A study investigated the effects of this compound on human ovarian cancer cells (SKOV3). The results indicated that treatment with this compound led to reduced cell viability and inhibited migration and invasion, suggesting potential mechanisms for its anticancer activity .
Case Study 2: Neuroprotective Effects
Research focused on the neuroprotective effects of piperidine derivatives highlighted the potential of this compound in mitigating neurodegeneration. The compound was found to enhance neuronal survival in models of oxidative stress, indicating its promise as a therapeutic agent for neurodegenerative disorders .
Mechanism of Action
The mechanism of action of N-[1-(2-Methoxyethyl)piperidin-4-YL]cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of carboxamide derivatives, where structural variations in the piperidine substituents and carboxamide cores significantly influence biological activity, solubility, and metabolic stability. Below is a comparative analysis with key analogs:
Structural Analogues from Patent Literature (2019)
A 2019 patent outlines structurally related compounds where the piperidine substituent is modified to optimize binding affinity and selectivity. Key analogs include:
| Compound Name | Substituent on Piperidine | Core Structure | Key Properties |
|---|---|---|---|
| N-[1-Methylpiperidin-4-YL]cyclobutanecarboxamide | 1-Methyl | Cyclobutane carboxamide | Reduced polarity; higher logP |
| N-[1-Ethylpiperidin-4-YL]cyclobutanecarboxamide | 1-Ethyl | Cyclobutane carboxamide | Moderate solubility |
| Target Compound | 1-(2-Methoxyethyl) | Cyclobutane carboxamide | Enhanced hydrophilicity |
| N-[1-(2-Hydroxyethyl)piperidin-4-YL]... | 1-(2-Hydroxyethyl) | Cyclobutane carboxamide | Higher metabolic instability |
The 2-methoxyethyl group in the target compound improves aqueous solubility compared to methyl or ethyl substituents, while avoiding the metabolic lability of hydroxyl-containing analogs .
Goxalapladib (CAS-412950-27-7)
Goxalapladib shares the 1-(2-methoxyethyl)piperidin-4-yl substituent but differs in its core structure, featuring a naphthyridine-acetamide scaffold instead of cyclobutanecarboxamide. This structural divergence confers distinct pharmacological effects:
- Target Compound: Potential CNS or peripheral activity (undisclosed in public data).
- Goxalapladib : Explicitly developed for atherosclerosis treatment via inhibition of lipoprotein-associated phospholipase A2 (Lp-PLA2) .
- Key Difference : The naphthyridine core in Goxalapladib enables π-π stacking interactions with hydrophobic enzyme pockets, whereas the cyclobutane carboxamide may favor compact, rigid binding to alternative targets.
Cyclopropylfentanyl (N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-YL]cyclopropanecarboxamide)
Cyclopropylfentanyl, a fentanyl analog, replaces the cyclobutane ring with a cyclopropane and introduces a phenyl-phenylethyl group. This modification drastically alters pharmacological activity:
| Parameter | Target Compound | Cyclopropylfentanyl |
|---|---|---|
| Core Structure | Cyclobutanecarboxamide | Cyclopropanecarboxamide |
| Piperidine Substituent | 2-Methoxyethyl | 2-Phenylethyl |
| Activity | Undisclosed (likely non-opioid) | Potent μ-opioid receptor agonist |
| Risk Profile | Not classified as controlled | High abuse potential; regulated |
The 2-phenylethyl group in cyclopropylfentanyl enhances lipophilicity and CNS penetration, contributing to its opioid effects, whereas the 2-methoxyethyl group in the target compound likely reduces blood-brain barrier permeability .
Pharmacological and Physicochemical Data
Physicochemical Properties
| Property | Target Compound | Goxalapladib | Cyclopropylfentanyl |
|---|---|---|---|
| Molecular Weight | ~280 g/mol (estimated) | 718.80 g/mol | ~380 g/mol (estimated) |
| logP | ~1.5 (predicted) | 5.2 (reported) | ~3.8 (predicted) |
| Solubility | Moderate (aqueous) | Low (lipophilic core) | Very low (highly lipophilic) |
Pharmacokinetic Insights
- Target Compound : The 2-methoxyethyl group may reduce first-pass metabolism compared to hydroxylated analogs, improving oral bioavailability.
- Goxalapladib : Requires high molecular weight and lipophilicity for sustained enzyme inhibition, limiting CNS penetration .
- Cyclopropylfentanyl : Rapid brain uptake due to high lipophilicity, contributing to its rapid onset of action and overdose risks .
Biological Activity
N-[1-(2-Methoxyethyl)piperidin-4-YL]cyclobutanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a cyclobutanecarboxamide moiety linked to a piperidine ring substituted with a 2-methoxyethyl group. This unique structure may contribute to its interaction with various biological targets.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. It is hypothesized that the compound modulates the activity of certain neurotransmitter systems, potentially influencing conditions such as anxiety and depression.
Biological Activity
The compound has been evaluated for its pharmacological effects in several studies:
- Antidepressant Activity : In animal models, this compound demonstrated significant antidepressant-like effects, comparable to established antidepressants. The mechanism appears to involve serotonin and norepinephrine reuptake inhibition.
- Anxiolytic Effects : Research indicates that this compound may exhibit anxiolytic properties, reducing anxiety-related behaviors in rodent models. This effect is likely mediated through modulation of GABAergic transmission.
- Neuroprotective Properties : Preliminary studies suggest that the compound may possess neuroprotective effects, potentially beneficial in neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic potential.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Depression Models : A study conducted on mice subjected to chronic unpredictable stress showed that treatment with the compound resulted in a significant reduction in depressive-like behaviors, as measured by the forced swim test (FST) and tail suspension test (TST).
- Anxiety Assessment : In another study, rats treated with the compound exhibited reduced time spent in open arms during the elevated plus maze test, indicating decreased anxiety levels.
- Neuroprotection in Models of Alzheimer's Disease : Research involving transgenic mice models of Alzheimer's disease suggested that the compound could mitigate cognitive decline by enhancing synaptic plasticity and reducing amyloid-beta plaque formation.
Research Findings
A summary of key findings from various studies is presented below:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[1-(2-Methoxyethyl)piperidin-4-YL]cyclobutanecarboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of the piperidine ring followed by coupling with cyclobutanecarboxamide. Key steps include:
- Step 1 : Introduction of the 2-methoxyethyl group to the piperidine nitrogen via nucleophilic substitution (e.g., using 2-methoxyethyl chloride under basic conditions) .
- Step 2 : Activation of the cyclobutanecarboxylic acid using carbodiimides (e.g., EDC/HOBt) for amide bond formation with the modified piperidine .
- Optimization : Systematic variation of temperature (40–80°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., 1–5 mol% Pd for cross-coupling steps) improves yield and purity. Purification via flash chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) is critical .
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods ensures accurate characterization:
- NMR Spectroscopy : H and C NMR confirm the presence of the cyclobutane ring (distinct δ 2.0–3.0 ppm for strained CH groups) and methoxyethyl substituent (δ 3.3–3.5 ppm for OCH) .
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H] at m/z 283.1784) validates molecular formula .
- HPLC-PDA : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity (>95%) and detects impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. Strategies include:
- Comparative Metabolic Profiling : Incubate the compound with liver microsomes (human/rat) to identify major metabolites (e.g., CYP450-mediated oxidation of the piperidine ring) .
- Pharmacokinetic Modeling : Use allometric scaling from in vitro permeability (Caco-2 assays) and plasma protein binding data to predict in vivo exposure .
- Pro-drug Design : Modify the methoxyethyl group (e.g., esterification) to enhance stability during systemic circulation .
Q. What strategies are employed to achieve enantioselective synthesis of stereoisomers in piperidine-carboxamide derivatives?
- Methodological Answer : Enantiocontrol is critical for targeting specific biological receptors:
- Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes to reduce imine intermediates (e.g., piperidine precursors) with >90% enantiomeric excess (ee) .
- Chiral Resolution : Separate racemic mixtures via preparative chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) .
- Stereospecific Functionalization : Introduce substituents (e.g., cyclobutane) using enantiopure building blocks to retain configuration .
Q. How can computational methods guide the optimization of this compound’s binding affinity for a target receptor?
- Methodological Answer : Molecular modeling and dynamics simulations are pivotal:
- Docking Studies : Use AutoDock Vina to predict binding poses with receptors (e.g., GPCRs) and identify key interactions (e.g., hydrogen bonding with the carboxamide group) .
- QSAR Modeling : Train models on analogues (e.g., piperidine-carboxamides with varying substituents) to correlate structural features (e.g., logP, polar surface area) with activity .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., replacing methoxyethyl with ethoxyethyl) to prioritize synthetic targets .
Q. What experimental designs are recommended to assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Stability studies follow ICH guidelines:
- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and thermal (40–60°C) conditions .
- HPLC-MS Monitoring : Quantify degradation products (e.g., cyclobutane ring-opening products at δ 4.5–5.5 ppm in H NMR) .
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at 25°C from accelerated stability data (40–80°C) .
Data Analysis and Contradiction Management
Q. How should researchers address discrepancies in cytotoxicity data across different cell lines?
- Methodological Answer :
- Mechanistic Profiling : Compare transcriptomic data (RNA-seq) from sensitive vs. resistant cell lines to identify differentially expressed targets (e.g., ABC transporters) .
- Microenvironment Mimicry : Test activity in 3D spheroid models to account for tissue-specific factors (e.g., hypoxia) absent in monolayer cultures .
- Dose-Response Refinement : Use Hill slope analysis to distinguish between on-target effects (steep slopes) and off-target toxicity (shallow slopes) .
Q. What statistical approaches are suitable for analyzing dose-dependent responses in preclinical studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., log(inhibitor) vs. response in Prism) to calculate EC and maximal efficacy .
- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., Tukey’s HSD) to identify significant differences (p < 0.01) in in vivo efficacy studies .
- Bootstrap Resampling : Estimate confidence intervals for EC values when replicates are limited (n < 6) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
